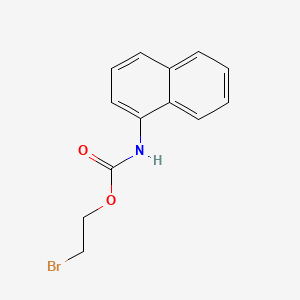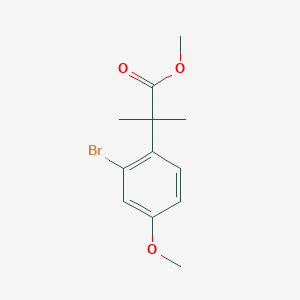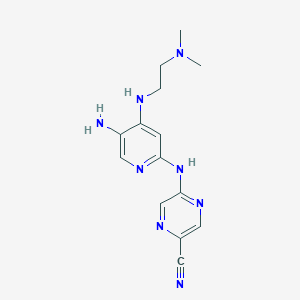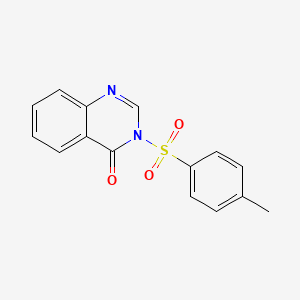
Carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester is a chemical compound with the molecular formula C₁₃H₁₂BrNO₂ and a molecular weight of 294.14 g/mol . It is characterized by the presence of a carbamic acid ester group attached to a 1-naphthyl moiety and a 2-bromoethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester typically involves the reaction of 1-naphthylamine with 2-bromoethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the desired ester product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form naphthoquinone derivatives or reduction to form naphthylamines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Solvents: Dichloromethane, ethanol, water
Catalysts: Acidic or basic catalysts for hydrolysis reactions
Major Products Formed
Substitution Products: Naphthyl carbamates with various substituents
Hydrolysis Products: 1-naphthylamine and 2-bromoethanol
Oxidation Products: Naphthoquinone derivatives
Scientific Research Applications
Carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester involves its interaction with nucleophilic sites in biological molecules. The 2-bromoethyl group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their function. Additionally, the naphthyl moiety can engage in π-π interactions with aromatic residues, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (1-naphthyl)-, methyl ester
- Carbamic acid, (1-naphthyl)-, ethyl ester
- Carbamic acid, (1-naphthyl)-, propyl ester
Uniqueness
Carbamic acid, (1-naphthyl)-, 2-(bromoethyl) ester is unique due to the presence of the 2-bromoethyl group, which imparts distinct reactivity compared to other naphthyl carbamates
Properties
CAS No. |
25216-26-6 |
|---|---|
Molecular Formula |
C13H12BrNO2 |
Molecular Weight |
294.14 g/mol |
IUPAC Name |
2-bromoethyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C13H12BrNO2/c14-8-9-17-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,15,16) |
InChI Key |
DVYNYOIFPWKKHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11836662.png)


![2'-(Cyclohexylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11836685.png)



![6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one](/img/structure/B11836710.png)
![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one dihydrochloride](/img/structure/B11836712.png)




